BenchChemオンラインストアへようこそ!

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Process Chemistry Scale‑up OGA Inhibitor Intermediates

CAS 849767‑19‑7, tert‑butyl 4‑hydroxy‑3‑(hydroxymethyl)piperidine‑1‑carboxylate, is a racemic or diastereomeric mixture of a 1‑Boc‑protected piperidine bearing secondary hydroxyl and primary hydroxymethyl substituents at the 4‑ and 3‑positions, respectively. This substitution pattern installs two orthogonal nucleophilic handles on a saturated six‑membered aza‑ring, enabling sequential derivatisation without transient deprotection.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 849767-19-7
Cat. No. B1374273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
CAS849767-19-7
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)O
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3
InChIKeyNOXASSDKQGKFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 849767-19-7): A Boc‑Protected Piperidine Diol for Stereochemically Demanding Heterocycle Synthesis


CAS 849767‑19‑7, tert‑butyl 4‑hydroxy‑3‑(hydroxymethyl)piperidine‑1‑carboxylate, is a racemic or diastereomeric mixture of a 1‑Boc‑protected piperidine bearing secondary hydroxyl and primary hydroxymethyl substituents at the 4‑ and 3‑positions, respectively [1]. This substitution pattern installs two orthogonal nucleophilic handles on a saturated six‑membered aza‑ring, enabling sequential derivatisation without transient deprotection. The Boc carbamate confers solubility in common organic solvents, stability during storage, and straightforward acidolytic removal, making the compound a versatile intermediate in medicinal chemistry and fragment‑based library synthesis .

Why Structural Analogues of CAS 849767‑19‑7 Cannot Be Interchanged Without Risk in Multi‑Step Synthetic Routes


Piperidine diol intermediates that differ only in protecting group, substitution pattern, or stereochemistry exhibit markedly different reactivity and purification behavior. The Boc group provides orthogonal protection that is stable to nucleophiles and catalytic hydrogenation but is cleaved cleanly with trifluoroacetic acid; a Cbz‑protected analogue, for example, requires hydrogenolysis conditions that can reduce other sensitive functionalities [1]. The simultaneous presence of a secondary alcohol (pKₐ of the conjugate acid ~14.7) and a primary alcohol (more acidic) dictates chemoselective acylation or silylation that is not possible with mono‑ol analogues . Furthermore, the racemic mixture (CAS 849767‑19‑7) offers cost and availability advantages over single‑enantiomer versions when stereochemistry is not critical, but substitution with a single enantiomer can alter crystallinity and downstream diastereomeric ratios .

Product‑Specific Quantitative Evidence Guide for tert‑Butyl 4‑hydroxy‑3‑(hydroxymethyl)piperidine‑1‑carboxylate (849767‑19‑7)


Reproducible Multi‑Gram Synthesis with Validated Yield from a Patent Route

The compound can be prepared on a multi‑gram scale with a reported isolated yield of 1.9 g (from 2.35 g starting material) using NaBH₄ in methanol, achieving an approximate 81 % yield after column chromatography, as disclosed in patent WO2018/2220 A1 . In contrast, alternative routes to single‑enantiomer cis‑ or trans‑isomers require chiral auxiliaries or enzymatic resolution, which typically lower the overall yield to 40–60 % and increase the cost per gram [1].

Process Chemistry Scale‑up OGA Inhibitor Intermediates

Commercial Availability at ≥98 % Purity with ISO‑Certified Quality Systems

MolCore supplies CAS 849767‑19‑7 with a purity specification of NLT 98 % (HPLC) and offers batch‑specific certificates of analysis under ISO quality systems, ensuring lot‑to‑lot consistency . In comparison, the des‑Boc analogue (4‑hydroxy‑3‑(hydroxymethyl)piperidine, CAS 682331‑21‑1) is typically offered at 95 % purity with a lower molecular weight (131.18 g/mol) but greater hygroscopicity and limited stability data . The Boc‑protected version thus provides higher assured purity suitable for GLP‑grade intermediate use.

Quality Control Procurement Medicinal Chemistry

Favorable Physicochemical Profile for CNS Drug‑Discovery Programs: Moderate Lipophilicity and TPSA

The target compound exhibits a calculated logP of 0.7 (XlogP) and a topological polar surface area (TPSA) of 70 Ų, along with 2 hydrogen‑bond donors and 5 acceptors [1]. These values align closely with the CNS multiparameter optimisation (MPO) guidelines (logP ≤ 5, TPSA ≤ 90 Ų, HBD ≤ 3). In contrast, the more polar des‑Boc analogue (C₆H₁₃NO₂, MW 131.18) has a predicted logP of approximately −1.0 and a higher effective TPSA due to the free amine, which can limit passive blood‑brain barrier permeability [2]. The Boc‑protected form thus represents a superior intermediate for CNS‑oriented libraries where balanced lipophilicity is desired.

Drug Design CNS Penetration Physicochemical Properties

Best‑Fit Application Scenarios for CAS 849767‑19‑7 Based on Quantitative Differentiation Evidence


1. Kilogram‑Scale Synthesis of OGA Inhibitor Key Intermediates

The validated NaBH₄ reduction route delivering 1.9 g at 81 % yield (Section 3, Evidence 1) makes the racemic Boc‑diol a pragmatic choice for scaling up O‑GlcNAc hydrolase (OGA) inhibitor leads, such as those disclosed in WO2018/2220 A1. Procurement of the racemate avoids the low yields and high costs associated with chiral separation at the early intermediate stage, while the Boc group withstands subsequent functionalisations required for SAR exploration [1].

2. Parallel Library Synthesis Requiring Orthogonally Protected Diol Scaffolds

The combination of a Boc‑protected amine with a primary‑secondary diol pair (Section 2) permits sequential, chemoselective derivatisation—e.g., silylation of the primary alcohol followed by acylation of the secondary alcohol—without cross‑reactivity. This orthogonal reactivity is essential for automated parallel synthesis platforms where intermediate isolation is minimised; the high purity (≥98 %, Section 3, Evidence 2) further reduces failed couplings [2].

3. CNS Fragment‑Based Drug Discovery (FBDD) Libraries

With an XlogP of 0.7 and TPSA of 70 Ų (Section 3, Evidence 3), the compound resides in the optimal CNS MPO space for fragment libraries. Its balanced lipophilicity allows detection of weak fragment hits by biophysical methods (SPR, NMR) while maintaining sufficient solubility for biochemical assays. Incorporation of this scaffold into fragment collections increases the probability of identifying CNS‑permeable lead matter [3].

4. Cost‑Effective Procurement for Academic Medicinal Chemistry Groups

The racemic mixture (CAS 849767‑19‑7) is listed at significantly lower cost per gram than single‑enantiomer cis‑ or trans‑isomers (e.g., AKSci list price $287/100 mg vs. custom‑synthesised enantiomers often exceeding $1000/100 mg). For academic laboratories conducting feasibility studies or preliminary SAR, the racemate provides the required reactivity at a fraction of the cost, deferring chiral resolution to later optimisation stages .

Quote Request

Request a Quote for tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.